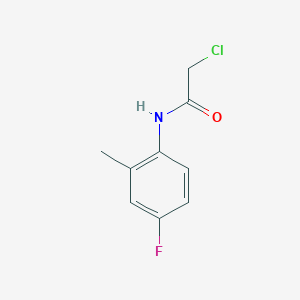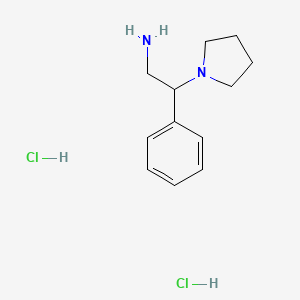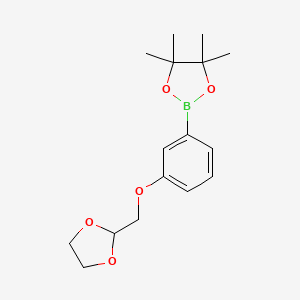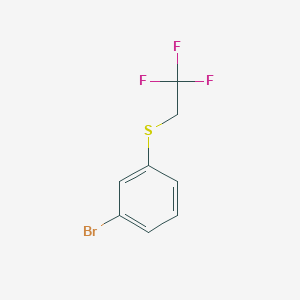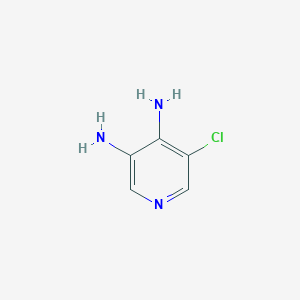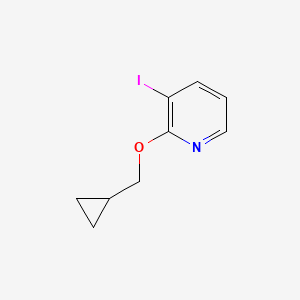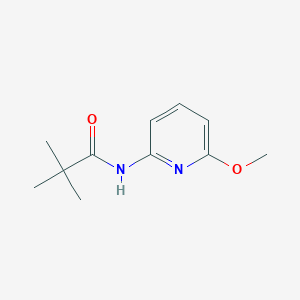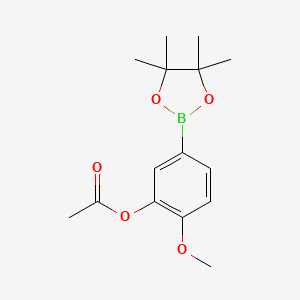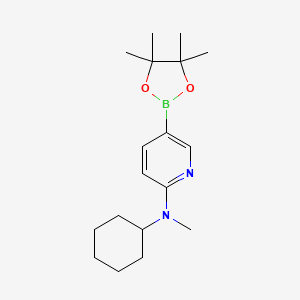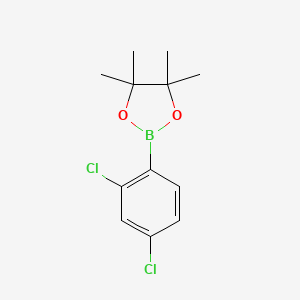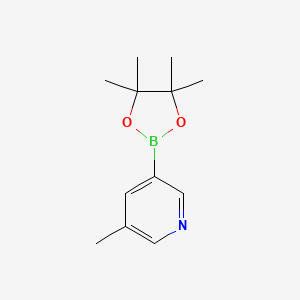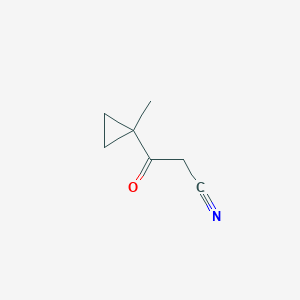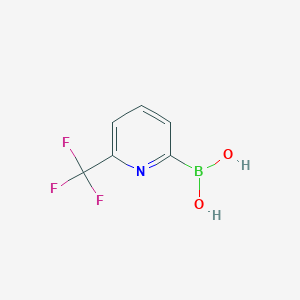
(6-(Trifluoromethyl)pyridin-2-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(6-(Trifluoromethyl)pyridin-2-yl)boronic acid” is a chemical compound with the molecular formula C6H5BF3NO2. It has a molecular weight of 190.92 . It is a solid substance that is stored in an inert atmosphere and under -20°C .
Molecular Structure Analysis
The InChI code for “(6-(Trifluoromethyl)pyridin-2-yl)boronic acid” is 1S/C6H5BF3NO2/c8-6(9,10)4-2-1-3-5(11-4)7(12)13/h1-3,12-13H . This indicates the molecular structure of the compound.Chemical Reactions Analysis
Boronic acids, including “(6-(Trifluoromethyl)pyridin-2-yl)boronic acid”, are commonly used in Suzuki-Miyaura coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling reaction, which is used to form carbon-carbon bonds .Physical And Chemical Properties Analysis
“(6-(Trifluoromethyl)pyridin-2-yl)boronic acid” is a solid substance that is stored in an inert atmosphere and under -20°C . It is slightly soluble in water .Applications De Recherche Scientifique
Synthesis Processes
Synthesis of Related Boronic Acids : Research includes the synthesis of related boronic acids like 2-chloro-5-trifluoromethyl pyridine-4-yl-boronic acid, prepared from corresponding raw materials and studied under various conditions (Liu Guoqua, 2014).
Halopyridinylboronic Acids Synthesis : Novel 5 or 6-halopyridin-2-yl-boronic acids and esters have been synthesized, demonstrating applications in Suzuki cross-coupling reactions, contributing to new pyridine libraries (Bouillon et al., 2003).
Catalysis and Coupling Reactions
Suzuki Cross-Coupling Reactions : The use of related boronic acid esters in Suzuki cross-coupling reactions with various (hetero)aryl bromides, resulting in a range of coupled products (Batool et al., 2016).
Novel Ligands Synthesis : Incorporation of similar boronic acids in the synthesis of novel pyrrole-pyridine-based ligands, with potential applications in various fields, including materials science and organic synthesis (Böttger et al., 2012).
Organic Synthesis and Reactions
Synthesis of Pyrimidin-4-Amine Analogues : Production of novel pyrimidin-4-amine analogues from dichloropyrimidines, employing Suzuki coupling with boronic acids or esters, indicating the versatility of such compounds in organic synthesis (Shankar et al., 2021).
Alkyne Diboration for Pyridine Derivatives : A novel synthesis method for pyridine-based heteroaromatic boronic acid derivatives, highlighting the diverse applications of these compounds in the creation of functionalized heterocycles (Mora-Radó et al., 2016).
Material Science and Catalysis
Lewis Acid Reactions and Activation : The use of trifluorophenyl boron compounds in reactions involving nitrogen-containing compounds, demonstrating their utility in material science and catalysis (Focante et al., 2006).
Boron as a Protective Agent : Employing related boronic esters as protective groups for diols, showcasing their importance in synthetic chemistry and potential in medicinal applications (Shimada et al., 2018).
Safety And Hazards
This compound is labeled with the GHS07 pictogram and has the signal word "Warning" . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and providing appropriate exhaust ventilation at places where dust is formed .
Orientations Futures
Boronic acids, including “(6-(Trifluoromethyl)pyridin-2-yl)boronic acid”, have been widely used in Suzuki-Miyaura coupling reactions . The development of new boron reagents for this process is an active area of research, with properties being tailored for application under specific conditions . This suggests that “(6-(Trifluoromethyl)pyridin-2-yl)boronic acid” and similar compounds will continue to be important in future chemical synthesis.
Propriétés
IUPAC Name |
[6-(trifluoromethyl)pyridin-2-yl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BF3NO2/c8-6(9,10)4-2-1-3-5(11-4)7(12)13/h1-3,12-13H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPRJCLNUBHVSPK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=NC(=CC=C1)C(F)(F)F)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BF3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90590546 |
Source


|
| Record name | [6-(Trifluoromethyl)pyridin-2-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90590546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.92 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-(Trifluoromethyl)pyridin-2-yl)boronic acid | |
CAS RN |
1162257-61-5 |
Source


|
| Record name | B-[6-(Trifluoromethyl)-2-pyridinyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1162257-61-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [6-(Trifluoromethyl)pyridin-2-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90590546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

